2-(4-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(4-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes two pyrazole rings connected by an ethan-1-ol linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves multi-step organic reactions. One common method involves the condensation of 1-propyl-1H-pyrazole-4-carbaldehyde with 4-amino-1H-pyrazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The intermediate product is then subjected to further reactions to introduce the ethan-1-ol linker .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethan-1-ol group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-(4-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyrazole rings allows for hydrogen bonding and π-π interactions with the target molecules, leading to changes in their conformation and function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to its dual pyrazole structure and the presence of the ethan-1-ol linker
Properties
Molecular Formula |
C12H19N5O |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-[4-[(1-propylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C12H19N5O/c1-2-3-16-9-11(7-14-16)6-13-12-8-15-17(10-12)4-5-18/h7-10,13,18H,2-6H2,1H3 |
InChI Key |
NCZZDWNUEHOFIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNC2=CN(N=C2)CCO |
Origin of Product |
United States |
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